Bifunctional Pharmacological Activity: AT1 Antagonism vs. Dual AT1/NO Mechanism
NO-Losartan A (designated compound 2a) retains the AT1 receptor antagonism of losartan while adding NO-mediated vasorelaxation. In vitro studies using rabbit aortic strips pre-contracted with angiotensin II demonstrate that NO-Losartan A antagonizes the vasocontractile effects with potency similar to that of the parent compound losartan [1]. This confirms that the chemical modification does not compromise the primary target engagement. However, the differentiation lies in its additional, intrinsic ability to directly induce vasorelaxation via NO release, a property absent in losartan alone .
| Evidence Dimension | Antagonism of Angiotensin II-induced vasoconstriction |
|---|---|
| Target Compound Data | Potency similar to Losartan |
| Comparator Or Baseline | Losartan (Potency similar to Target) |
| Quantified Difference | No significant difference in potency |
| Conditions | In vitro; Rabbit aortic strips pre-contracted with Angiotensin II |
Why This Matters
This confirms that the chemical modification to introduce an NO-donor does not impair the core AT1-blocking function, a critical prerequisite for a viable hybrid drug candidate.
- [1] Breschi, M. C.; Calderone, V.; Digiacomo, M.; Martelli, A.; Martinotti, E.; Minutolo, F.; Rapposelli, S.; Balsamo, A. NO-sartans: a new class of pharmacodynamic hybrids as cardiovascular drugs. J. Med. Chem. 2004, 47, 5597-5600. View Source
